![molecular formula C20H23ClN2O2 B2367248 1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol CAS No. 876901-29-0](/img/structure/B2367248.png)
1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
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Overview
Description
“1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” is a chemical compound with the molecular formula C20H23ClN2O2 . It is a complex organic molecule that contains a benzimidazole core structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol” are not detailed in the retrieved sources .
Scientific Research Applications
- Imidazole derivatives, including this compound, have demonstrated antibacterial properties. Researchers have explored their potential as novel antibiotics to combat bacterial infections .
- Some imidazole-containing compounds exhibit antitumor activity. This compound’s structure suggests it could be investigated for its potential to inhibit tumor growth or metastasis .
- Imidazole-based molecules have been studied for their anti-inflammatory effects. This compound might modulate inflammatory pathways or cytokine production .
- Imidazole-containing compounds have been investigated as antiulcer agents. Their ability to reduce gastric acid secretion and promote mucosal healing makes them relevant in treating peptic ulcers .
Antibacterial Activity
Antitumor Effects
Anti-Inflammatory Activity
Antiulcer Properties
Safety And Hazards
properties
IUPAC Name |
1-[1-[4-(2-chlorophenoxy)butyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-18(24)20-22-16-10-4-5-11-17(16)23(20)13-7-8-14-25-19-12-6-3-9-15(19)21/h3-6,9-12,18,24H,2,7-8,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLODBZWUVEDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=CC=C3Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
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